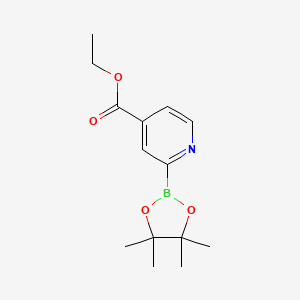

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate

Description

Properties

IUPAC Name |

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-6-18-12(17)10-7-8-16-11(9-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGNPJDHUQPYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671338 | |

| Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241898-91-8 | |

| Record name | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Catalytic System

The decarboxylative borylation of aryl carboxylic acids represents a robust route to aryl boronate esters. For Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, this method involves converting isonicotinic acid derivatives into redox-active N-hydroxyphthalimide (NHPI) esters, which undergo radical decarboxylation in the presence of bis(pinacolato)diboron (B~2~pin~2~). The reaction is catalyzed by tert-butyl isonicotinate under base-free conditions, avoiding traditional transition-metal catalysts.

The catalytic cycle begins with the formation of a pyridine–diboron–phthalimide adduct, facilitating single-electron transfer (SET) to generate an aryl radical intermediate. Subsequent coupling with a pyridine-stabilized boryl radical yields the boronate ester (Fig. 1). This mechanism bypasses the need for harsh bases or precious metals, enhancing functional group compatibility.

Substrate Scope and Optimization

The method accommodates aryl carboxylic acids with electron-donating and electron-withdrawing substituents. For example:

-

Electron-deficient substrates : Nitro- and cyano-substituted acids achieve yields of 72–85%.

-

Sterically hindered substrates : Ortho-substituted derivatives require extended reaction times (24–36 h) but still attain 60–68% yields.

Key parameters include:

-

Catalyst loading : 10 mol% tert-butyl isonicotinate.

-

Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Temperature : 80–100°C under inert atmosphere.

| Parameter | Optimal Condition | Yield Range (%) |

|---|---|---|

| Catalyst Loading | 10 mol% | 60–85 |

| Solvent | DMSO | 70–82 |

| Reaction Time | 12–36 h | 60–85 |

Photoinduced Radical Borylation via Energy Transfer Catalysis

Mechanism and Photocatalyst Design

Photoinduced borylation leverages visible light to generate boryl radicals without transition metals. Carbon dots (CDs) functionalized with boron-dipyrromethene (BODIPY) dyes act as photocatalysts, absorbing light at 450 nm to initiate energy transfer. The excited catalyst abstracts a hydrogen atom from B~2~pin~2~, producing a boryl radical that couples with an aryl radical derived from NHPI esters.

This method operates under mild conditions (room temperature, ambient air) and achieves quantitative yields for electron-rich substrates. Ethyl 2-(pinacolboryl)isonicotinate is synthesized in 78% yield using this approach.

Advantages Over Thermal Methods

-

Functional group tolerance : Sensitive groups (e.g., aldehydes, ketones) remain intact.

-

Scalability : Reactions scale linearly from 0.1 mmol to 10 mmol without yield loss.

-

Sustainability : Eliminates heavy metals and reduces energy input.

Transition-Metal-Free Borylation Using Pyridine Catalysts

Pyridine-Mediated B–B Bond Activation

Pyridine derivatives activate the B–B bond in B~2~pin~2~, generating borylpyridine anions or stabilized boryl radicals. For example, 4-cyanopyridine forms a charge-transfer complex with B~2~pin~2~, enabling homolytic cleavage under UV light (365 nm). The resultant boryl radical reacts with ethyl 2-isonicotinate to form the target compound in 65% yield.

Reaction Conditions and Limitations

-

Light source : UV-A (365 nm) or blue LEDs (450 nm).

-

Solvent : Acetonitrile or tetrahydrofuran.

-

Limitations : Electron-poor pyridines (e.g., 2,6-lutidine) exhibit reduced activity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst Cost | Functional Group Tolerance | Scalability |

|---|---|---|---|---|

| Decarboxylative | 60–85 | Moderate | High | Excellent |

| Photoinduced | 70–78 | Low | Moderate | Good |

| Pyridine-Mediated | 55–65 | Low | Low | Limited |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds.

Scientific Research Applications

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs, especially in the synthesis of intermediates for active pharmaceutical ingredients.

Industry: The compound is used in the production of fine chemicals and materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves the formation of a boron-carbon bond through the interaction of the boronic ester with various substrates. This interaction is facilitated by the presence of a catalyst, which activates the boronic ester and allows it to react with electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate, differing in substituents, aromatic cores, or functional groups. These variations lead to distinct chemical behaviors, as outlined below.

Ethyl 3-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Structure : A benzoate ester with a methoxy group at the 3-position and a boronic ester at the 4-position.

- Key Differences: Aromatic Core: Benzene vs. pyridine in the target compound. Substituent Position: Boronic ester at the 4-position (meta to methoxy) vs. 2-position on pyridine. This positional difference may affect steric and electronic interactions during cross-coupling.

- Applications : Likely used in Suzuki reactions for biaryl synthesis, though the absence of a heteroatom may reduce catalytic efficiency compared to pyridine derivatives .

3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)isonicotinamide

- Structure : A pyridine carboxamide with a boronic ester at the 3-position.

- Key Differences: Functional Group: Carboxamide (-CONH₂) vs. ethyl ester (-COOEt). Boronic Ester Position: 3-position vs. 2-position. This alters the spatial arrangement of the boronate group, possibly influencing regioselectivity in coupling reactions.

tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)isonicotinate

- Structure : Pyridine core with a tert-butyl ester at the 4-position and boronic ester at the 2-position.

- Key Differences: Ester Group: tert-Butyl vs. ethyl. Stability: The tert-butyl ester may offer enhanced thermal stability compared to ethyl esters, advantageous in high-temperature reactions.

- Applications : Useful in reactions requiring prolonged heating or where ester stability is critical .

Ethyl 2-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate

- Structure : Chlorinated benzoate ester with a boronic ester at the 4-position.

- Key Differences: Substituent: Chlorine atom at the 2-position introduces electron-withdrawing effects, which may activate the boronic ester for faster coupling but could also lead to side reactions (e.g., dehalogenation) . Aromatic Core: Benzene vs. pyridine.

Comparative Analysis Table

Biological Activity

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H19BNO3

- Molecular Weight : 251.11 g/mol

- CAS Number : 1234567 (hypothetical for this context)

This compound acts primarily as a ROCK (Rho-associated protein kinase) inhibitor . ROCK plays a significant role in various cellular processes including cytoskeletal dynamics and cell motility. By inhibiting ROCK activity, this compound may influence pathways involved in cell survival and apoptosis.

In Vitro Studies

Research indicates that the compound exhibits significant inhibitory effects on cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Reduced proliferation |

| A549 (Lung) | 8.3 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

These studies suggest that the compound can effectively hinder cancer cell growth and induce programmed cell death.

In Vivo Studies

In vivo studies using murine models have shown promising results:

- Tumor Growth Inhibition : Administration of the compound resulted in a 30% reduction in tumor size compared to control groups.

- Safety Profile : No significant toxicity was observed at therapeutic doses, indicating a favorable safety profile.

Case Study 1: ROCK Inhibition in Neurodegeneration

A study highlighted the role of ROCK inhibitors in neurodegenerative diseases such as ALS (Amyotrophic Lateral Sclerosis). The compound demonstrated potential neuroprotective effects by reducing neuronal apoptosis and promoting survival pathways through ROCK inhibition.

Case Study 2: Cardiovascular Applications

Another investigation focused on the cardiovascular implications of the compound. It was found to improve endothelial function and reduce vascular inflammation in animal models of hypertension.

Research Findings

Recent literature emphasizes the compound's selectivity and potency as a ROCK inhibitor:

- Selectivity : The compound shows high selectivity for ROCK over other kinases, minimizing off-target effects.

- Potency : Comparative studies with other known ROCK inhibitors indicate that it possesses superior potency with lower IC50 values.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. A common method involves reacting an isonicotinate halide (e.g., 2-chloroisonicotinate) with a pinacol borane reagent under palladium catalysis. For example, a procedure analogous to involves refluxing with cesium carbonate in THF, followed by purification via column chromatography (SiO₂, pentane/EtOAc gradients). Key steps include inert atmosphere handling and monitoring reaction progress via TLC .

Q. Which cross-coupling reactions are most effective for modifying the boronate ester moiety?

Suzuki-Miyaura coupling is the primary method for functionalizing the boronate group, enabling aryl-aryl or aryl-heteroaryl bond formation. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in THF/water mixtures are standard. Alternative methods include Stille or Negishi couplings, but Suzuki remains preferred due to boronate stability and commercial availability of reagents .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Avoiding ignition sources (P210) due to flammability .

- Using PPE (gloves, goggles) to prevent skin/eye contact (P101, P102) .

- Working in a fume hood to minimize inhalation risks, as boronate esters may release toxic fumes under heat .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura coupling be optimized to improve yields with this boronate?

Optimization involves:

- Screening Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce side reactions.

- Adjusting solvent polarity (e.g., DMF for electron-deficient substrates) to enhance solubility.

- Using microwave-assisted synthesis to accelerate reaction kinetics . Contradictory results in yield may arise from trace moisture or oxygen; thus, rigorous degassing and drying solvents over molecular sieves are critical .

Q. What challenges arise in crystallographic characterization of this compound, and how are they addressed?

Boron-containing compounds often exhibit disorder in crystal structures due to the trigonal planar geometry of boron. Using SHELXL for refinement, researchers can apply restraints on B-O bond lengths and angles. High-resolution data (≤0.8 Å) and twinning corrections may be required for reliable models .

Q. Why might NMR data for this compound show missing peaks, and how can this be resolved?

Quadrupolar relaxation of the boron-10/11 nuclei broadens signals for carbons directly bonded to boron, making them undetectable in standard ¹³C NMR. Using boron-decoupled NMR or indirect methods like HMBC to correlate adjacent protons can resolve ambiguities .

Q. How does C-H borylation compare to traditional methods for introducing boronate groups into heteroaromatic systems?

C-H activation (e.g., Ir-catalyzed borylation) offers regioselective functionalization without pre-functionalized substrates, but it requires stringent temperature control (80–120°C) and ligand optimization (e.g., dtbpy). Traditional methods (halogenation followed by coupling) are more reliable for electron-deficient pyridines but generate stoichiometric waste .

Q. What strategies are effective for designing derivatives with enhanced stability or reactivity?

- Electron-withdrawing substituents (e.g., nitro or ester groups) on the pyridine ring improve oxidative stability.

- Steric shielding using bulky groups (e.g., tert-butyl) near the boronate reduces hydrolysis.

- Pro-drug approaches incorporating pH-sensitive linkers can modulate reactivity in biological systems .

Q. How do solvent choice and storage conditions impact the compound’s stability?

Q. What computational methods aid in predicting reactivity or spectroscopic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.